![molecular formula C12H16N2O5S B7575927 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. MPPA belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit the activity of certain enzymes that are involved in various physiological and pathological processes.
作用机制
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid works by inhibiting the activity of enzymes known as carbonic anhydrases, which are involved in various physiological and pathological processes. These enzymes play a role in the regulation of pH balance, ion transport, and fluid secretion in the body. By inhibiting the activity of carbonic anhydrases, 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of carbonic anhydrases, which can affect pH balance, ion transport, and fluid secretion in the body. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the physiological and pathological processes in which these enzymes are involved. However, one of the limitations of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. One area of research is the development of new cancer therapies based on the inhibition of carbonic anhydrases by 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. Another area of research is the study of the anti-inflammatory effects of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid and its potential use in the treatment of various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in humans, which may lead to its potential use as a therapeutic agent.
合成方法
The synthesis of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid involves the reaction of 4-(methylcarbamoyl)benzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in its pure form.
科学研究应用
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
3-[methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-13-12(17)9-3-5-10(6-4-9)20(18,19)14(2)8-7-11(15)16/h3-6H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOSBCVYCANOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

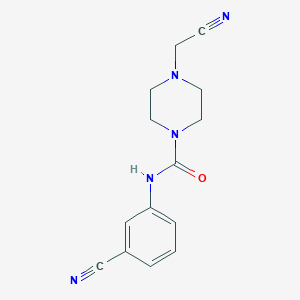
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)
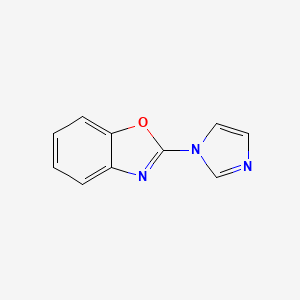
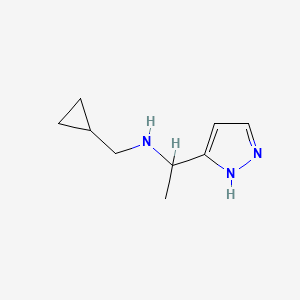
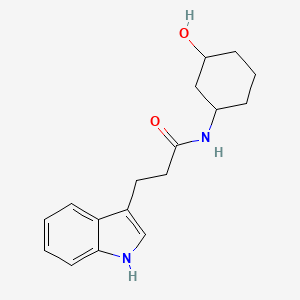
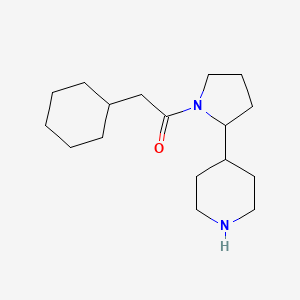
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)